![molecular formula C24H26N2O5S B2546025 1-[4-(2-Methoxyphenoxy)benzenesulfonyl]-4-(2-methoxyphenyl)piperazine CAS No. 606945-04-4](/img/structure/B2546025.png)

1-[4-(2-Methoxyphenoxy)benzenesulfonyl]-4-(2-methoxyphenyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

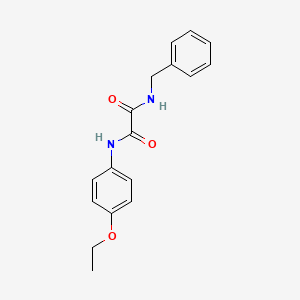

1-[4-(2-Methoxyphenoxy)benzenesulfonyl]-4-(2-methoxyphenyl)piperazine is a useful research compound. Its molecular formula is C24H26N2O5S and its molecular weight is 454.54. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Piperazine Derivatives and Therapeutic Use

Piperazine, a six-membered nitrogen-containing heterocycle, is significant in the rational design of drugs. It is found in a plethora of well-known drugs with various therapeutic uses, such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. Minor modifications to the substitution pattern on the piperazine nucleus can significantly alter the medicinal potential of the resultant molecules. This adaptability underscores the broad potential of piperazine-based molecules in drug discovery, indicating that slight modifications can have a considerable impact on the pharmacokinetic and pharmacodynamics factors of the resulting compounds (A. Rathi et al., 2016).

Piperazine as a Building Block in Anti-mycobacterial Compounds

Piperazine serves as a versatile medicinally important scaffold, especially in the development of anti-mycobacterial compounds against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This review highlights the role of piperazine as a critical building block in the design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules. The insights provided can assist medicinal chemists in developing safer, selective, and cost-effective anti-mycobacterial agents (P. Girase et al., 2020).

Application in DNA Minor Groove Binding

The synthetic dye Hoechst 33258, a N-methyl piperazine derivative with two benzimidazole groups and one phenol group, is known for its strong binding to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. Hoechst derivatives, including those with piperazine components, are used in various applications such as chromosome and nuclear staining, analysis of nuclear DNA content, and as radioprotectors and topoisomerase inhibitors. This review of Hoechst 33258 and its analogues underlines the utility of piperazine derivatives in rational drug design and as a model system for investigating DNA sequence recognition and binding (U. Issar & R. Kakkar, 2013).

Piperazine in Metabolism and Disposition Studies

Arylpiperazine derivatives, known for their clinical application in treating depression, psychosis, or anxiety, undergo extensive metabolism, including CYP3A4-dependent N-dealkylation to 1-aryl-piperazines. This review discusses the metabolic pathways, physiological and pathological factors affecting the 1-aryl-piperazine-to-parent drug ratios, and examines their potential role in the pharmacological actions of arylpiperazine derivatives. It highlights the complexity of arylpiperazine metabolism and the variability in individual responses to these drugs (S. Caccia, 2007).

Properties

IUPAC Name |

1-[4-(2-methoxyphenoxy)phenyl]sulfonyl-4-(2-methoxyphenyl)piperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O5S/c1-29-22-8-4-3-7-21(22)25-15-17-26(18-16-25)32(27,28)20-13-11-19(12-14-20)31-24-10-6-5-9-23(24)30-2/h3-14H,15-18H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICVAVRAINGMOII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(2-Chloro-4-fluorobenzyl)oxy]imino}-2-[4-(3,3-dimethyl-2-oxo-1-azetanyl)phenyl]propanenitrile](/img/structure/B2545944.png)

![N-(4-chlorobenzyl)-3-((3,4-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2545946.png)

![(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methanone](/img/structure/B2545948.png)

![(3-Fluorophenyl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2545952.png)

![N-(2,4-dimethoxyphenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2545953.png)

![[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]dibenzylamine](/img/structure/B2545954.png)

![(1R,2S,5R,6S)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-one](/img/structure/B2545959.png)

![Cyclohex-3-en-1-yl(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone oxalate](/img/structure/B2545964.png)